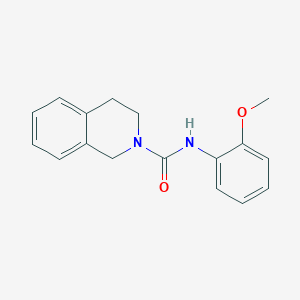![molecular formula C16H15ClN2O5 B5888006 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)
2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid, also known as CCI-779, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of rapamycin analogs, which are known to possess immunosuppressive and anti-cancer properties.
Mécanisme D'action
2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid works by inhibiting the activity of mTOR, a protein that plays a crucial role in cell growth and proliferation. mTOR is a key regulator of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. By inhibiting mTOR, this compound can prevent the growth and spread of cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and spread of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis, the process by which new blood vessels are formed. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the PI3K/Akt/mTOR pathway. In addition, this compound has been shown to have low toxicity in preclinical studies, making it a relatively safe compound to work with. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some research settings. In addition, this compound has poor solubility in aqueous solutions, which may make it difficult to work with in some experimental systems.
Orientations Futures
There are several future directions for research on 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid. One area of research is to explore the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Finally, there is a need for further research to optimize the synthesis method of this compound to improve its yield and purity.
Méthodes De Synthèse
2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid can be synthesized by reacting rapamycin with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with 4-chloroaniline and triethylamine to yield this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and renal cell carcinoma. This compound works by inhibiting the activity of mTOR, a protein that plays a crucial role in cell growth and proliferation. By inhibiting mTOR, this compound can prevent the growth and spread of cancer cells.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5/c1-23-13-7-11(15(20)21)12(8-14(13)24-2)19-16(22)18-10-5-3-9(17)4-6-10/h3-8H,1-2H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZFBWKOLMIVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5887923.png)
![2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5887927.png)

![ethyl 7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5887947.png)
![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)




![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5888007.png)


![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)
